REACTION_CXSMILES
|
[CH:1]1[C:6]([O:7]C(CCCl)=O)=[CH:5][CH:4]=[C:3]([F:13])[CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-]>O>[F:13][C:3]1[CH:2]=[CH:1][C:6]([OH:7])=[C:5]2[C:4]=1[CH2:4][CH2:5][C:6]2=[O:7] |f:1.2.3.4|
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1OC(=O)CCCl)F
|
Name
|
|
Quantity
|
720 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
while stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at room temperature
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
the temperature is further increased to 180° C. (2 hrs)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the product is steam-distilled
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with chloroform and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCC(C2=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |